Product packaging for Demissidin(Cat. No.:CAS No. 78513-80-1)

Demissidin

Cat. No.: B13709263
CAS No.: 78513-80-1
M. Wt: 399.7 g/mol
InChI Key: JALVTHFTYRPDMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Demissidine is a solanidane-type steroidal alkaloid naturally found in potato species ( Solanum tuberosum , Solanum demissum ) . This compound serves as a key research tool in pharmacological and biological studies due to its diverse reported activities. Research indicates that demissidine and its glycosides, such as commersonine, inhibit the growth of human colon and liver cancer cells in culture . Beyond its antitumor properties, demissidine is investigated for its role as a natural insect deterrent, as well as for its antimicrobial and anti-inflammatory properties . Its mechanism of action is believed to involve the disruption of cell membranes . This product is designated for Research Use Only (RUO) . RUO products are intended for use in laboratory research applications and are not meant for diagnosis, treatment, cure, or prevention of any disease, or for any clinical, in vitro diagnostic, or therapeutic use involving humans or animals .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H45NO B13709263 Demissidin CAS No. 78513-80-1

Properties

IUPAC Name

10,14,16,20-tetramethyl-22-azahexacyclo[12.10.0.02,11.05,10.015,23.017,22]tetracosan-7-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H45NO/c1-16-5-8-23-17(2)25-24(28(23)15-16)14-22-20-7-6-18-13-19(29)9-11-26(18,3)21(20)10-12-27(22,25)4/h16-25,29H,5-15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JALVTHFTYRPDMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2C(C3C(N2C1)CC4C3(CCC5C4CCC6C5(CCC(C6)O)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H45NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 3-Epidemissidine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032023
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

474-08-8, 78513-80-1
Record name Demissidine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409074
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Epidemissidine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032023
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

219 - 220 °C
Record name 3-Epidemissidine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032023
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Biosynthesis and Natural Occurrence of Demissidin

Endogenous Production Pathways in Solanum Species

The biosynthesis of steroidal alkaloids like demissidin in Solanum species is a complex process that is presumed to originate from cholesterol. nih.gov This pathway involves a series of enzymatic transformations of the steroidal skeleton. nih.gov While the complete endogenous production pathway specifically for this compound is not as extensively detailed as for some other Solanum alkaloids, research indicates its close relationship and potential interconversion with other solanidane-type alkaloids such as solanidine (B192412). capes.gov.bruoguelph.caresearchgate.net Studies involving the synthesis of this compound from precursors like tigogenin (B51453) highlight the chemical transformations required to form the characteristic indolizidine system of solanidane (B3343774) alkaloids. nih.govresearchgate.netresearchgate.netresearchgate.net This suggests that similar transformations occur within the plant's endogenous pathways.

Enzymatic Biogenesis and Genetic Determinants of this compound Biosynthesis

The enzymatic steps involved in this compound biosynthesis are part of the broader steroidal alkaloid pathway in Solanum. Glycosyltransferases play a crucial role in the formation of steroidal glycoalkaloids (SGAs) by attaching sugar moieties to the aglycone skeleton, such as this compound. nih.govresearchgate.net For instance, the GLYCOALKALOID METABOLISM1 (GAME1) gene in tomato (Solanum lycopersicum) encodes a galactosyltransferase involved in the glycosylation of tomatidine, a related steroidal alkaloid. nih.govresearchgate.net While GAME1 is primarily linked to tomatine (B1682986) biosynthesis, it illustrates the type of enzymatic activity critical for SGA production in Solanum. nih.gov In potato (Solanum tuberosum), genes encoding putative glycosyltransferases like SGT1 (UDP-Gal:solanidine galactosyltransferase) are involved in the biosynthesis of α-solanine and α-chaconine from the aglycone solanidine. nih.gov Given the structural similarities between this compound and solanidine, analogous enzymatic steps, likely catalyzed by specific glycosyltransferases, are expected to be involved in the glycosylation of this compound to form its corresponding glycoalkaloids (e.g., demissine). uoguelph.cawur.nl

Genetic factors significantly influence the content and composition of steroidal alkaloids in Solanum species. dergipark.org.tr Different Solanum genotypes exhibit variations in their SGA profiles, which is linked to resistance against pests like the Colorado potato beetle. wur.nldergipark.org.tr This highlights the genetic control over the biosynthetic pathways leading to these compounds, including potentially those producing this compound.

Precursors and Metabolic Intermediates in this compound Biosynthetic Routes

The biosynthesis of steroidal alkaloids in Solanum is widely believed to start from cholesterol. nih.gov Downstream intermediates in the pathway leading to solanidane alkaloids like this compound and solanidine involve transformations of the steroid skeleton. nih.govresearchgate.netresearchgate.net Research on the synthesis of demissidine (B192416) and solanidine from steroidal sapogenins such as tigogenin and diosgenin (B1670711) provides insights into the types of intermediates involved, including furostan-26-acid derivatives and spiroimine intermediates. researchgate.netresearchgate.netresearchgate.net Although these studies describe chemical synthesis routes, they are often designed to mimic or understand the plausible biological transformations. The conversion of a spiroketal side chain, characteristic of sapogenins, into the indolizidine system found in demissidine is a key transformation. researchgate.netresearchgate.net This process involves the replacement of oxygen atoms with a nitrogen atom and the formation of the characteristic ring structure. researchgate.net

Metabolic profiling studies in Solanum can reveal the presence of intermediates in steroidal alkaloid biosynthesis. scispace.com Accumulation of specific intermediates has been observed in genetically modified plants with altered expression of genes involved in SGA metabolism, further aiding in the identification of the biosynthetic route. nih.govscispace.com

Ecological Distribution and Role in Plant-Environment Interactions

This compound and its glycosylated forms (demissine) are found in certain Solanum species, notably wild potatoes like Solanum demissum. nih.govwur.nl This distribution is not uniform across the Solanum genus, which is one of the largest genera of flowering plants with approximately 1,200 to 1,400 species distributed worldwide. frontiersin.orgpensoft.netwikipedia.org The presence and concentration of these alkaloids can vary significantly between species and even within different tissues of the same plant. dergipark.org.tr

Steroidal alkaloids, including this compound and demissine, play a significant ecological role in the interaction between Solanum plants and their environment, primarily as defense compounds against herbivores and pathogens. wur.nlnih.govresearchgate.netdergipark.org.tr Demissin, the glycoside of this compound, has been associated with resistance of Solanum species to the Colorado potato beetle (Leptinotarsa decemlineata). uoguelph.cawur.nldergipark.org.tr These compounds can act as deterrents or toxins, making the plant less palatable or harmful to insects. wur.nlsci-hub.se The resistance is often linked to high levels of glycoalkaloids in the plant's foliage. dergipark.org.tr While demissin and tomatine may not cause acute toxicity to larvae, they can act as deterrents, making the food source unappealing and potentially leading to starvation. wur.nl This defense mechanism is a key aspect of the plant's survival strategy in its natural habitat.

The variation in steroidal alkaloid profiles among different Solanum species and genotypes is considered an adaptation to specific ecological pressures, contributing to the plant's ability to thrive in diverse environments and defend against local pests and diseases. frontiersin.orgredalyc.orgresearchgate.net

Chemical Synthesis Methodologies and Stereochemical Control of Demissidin

Retrosynthetic Analyses and Strategic Approaches to the Demissidin Core

Retrosynthetic analysis is a crucial tool in planning the synthesis of complex molecules like this compound. deanfrancispress.comlibretexts.orgairitilibrary.comyoutube.com This approach involves working backward from the target molecule, breaking it down into simpler, readily available starting materials through a series of hypothetical disconnections and functional group interconversions (FGIs). deanfrancispress.comyoutube.comyoutube.com For the this compound core, strategic disconnections often target the bonds that form the indolizidine ring system (rings E and F), aiming to simplify the structure into more manageable steroid precursors. researchgate.netmdpi.com

Key strategic approaches in the retrosynthesis of the solanidane (B3343774) skeleton, including this compound, involve considering the formation of the nitrogen-containing rings. researchgate.netmdpi.com Potential disconnections might involve breaking C-N or C-C bonds within the indolizidine system, leading back to intermediates with modified steroid side chains. researchgate.netmdpi.com The choice of disconnection is guided by known reliable chemical transformations that can be applied in the forward synthetic direction. deanfrancispress.comlibretexts.orgairitilibrary.com

Total Synthesis Routes and Key Chemical Transformations

Total synthesis of this compound involves the construction of the entire molecule from simpler precursors. Several routes have been developed, with many utilizing readily available steroidal sapogenins as starting materials due to their inherent steroid framework. researchgate.netmdpi.comresearchgate.net

Steroidal sapogenins like tigogenin (B51453) and diosgenin (B1670711) are common starting materials for the synthesis of solanidane alkaloids, including this compound. researchgate.netmdpi.comresearchgate.net These natural products already possess the core steroid structure, reducing the complexity of the synthesis. The primary challenge lies in transforming the spiroketal side chain of the sapogenin into the indolizidine system of the solanidane skeleton. researchgate.netresearchgate.net

One approach involves the five-step transformation of the spiroketal side chain of tigogenin into the indolizidine system. researchgate.netnih.gov A key intermediate in this synthesis is a spiroimine, which can be obtained from tigogenin through oxidation, such as with RuO₄/NaIO₄, followed by amination with an aluminum amide generated in situ. mdpi.comresearchgate.netnih.govnih.gov Mild reduction of the spiroimine leads to a dihydropyrrole derivative, which can then undergo cyclization and further reduction to form the indolizidine ring. researchgate.netnih.gov

Another reported synthesis from tigogenin involves shortening the multi-step transformations (typically 8-12 steps) to just four steps. researchgate.netresearchgate.netresearchgate.net A key step in this shorter route is the epimerization at C25 of a lactam intermediate. researchgate.netresearchgate.netresearchgate.net

Syntheses from diosgenin acetate (B1210297) have also been reported, involving the replacement of carbon-oxygen bonds with carbon-nitrogen bonds. researchgate.netresearchgate.net Key transformations in these routes can include cascade ring-switching processes of furostan-26-acid, epimerization at C25, intramolecular Schmidt reactions, and imine reduction/intramolecular aminolysis processes. researchgate.netresearchgate.netresearchgate.net

Data on representative synthetic routes from steroidal sapogenins:

Starting MaterialKey Intermediate(s)Key Transformation(s)Number of StepsCitation
TigogeninSpiroimineOxidation, Amination, Reduction, Cyclization, Reduction5 researchgate.netnih.gov
TigogeninLactam intermediateEpimerization at C254 researchgate.netresearchgate.net
Diosgenin AcetateFurostan-26-acid derivativeCascade ring-switching, C25 epimerization, Schmidt reaction, Imine reduction/aminolysis8 researchgate.netresearchgate.net

Beyond using steroidal sapogenins, alternative synthetic pathways to the solanidane skeleton have been explored. One such approach involves constructing the solanidane framework through reactions like the Hofmann-Löffler-Freytag cyclization, starting from precursors such as 3β-acetoxy-pregn-5-en-20-one. mdpi.com Another alternative strategy utilizes a ring fragmentation followed by a 1,3-dipolar cycloaddition approach to synthesize this compound. mdpi.comnih.gov These alternative routes demonstrate the diverse chemical strategies that can be employed to access the solanidane core.

Syntheses from Steroidal Sapogenins (e.g., Tigogenin, Diosgenin)

Stereoselective and Stereospecific Approaches to this compound and its Epimers

Stereochemical control is paramount in the synthesis of this compound due to the presence of multiple stereocenters, particularly at C20 and C25 in the indolizidine ring system, and throughout the steroid backbone. researchgate.netresearchgate.netmdpi.com this compound itself has specific configurations at these centers. Epimers are diastereomers that differ in configuration at only one stereogenic center. wikipedia.org The synthesis of this compound and its epimers requires careful control over the formation and inversion of these chiral centers.

Stereoselective synthesis aims to favor the formation of one stereoisomer over others, while stereospecific reactions convert a specific stereoisomer of a starting material into a specific stereoisomer of a product. ethz.chaccessscience.comchemrxiv.orgnih.gov In the context of this compound synthesis, stereoselective transformations are employed to establish the correct configurations at the newly formed stereocenters during the construction of the indolizidine ring. researchgate.netresearchgate.netresearchgate.net

For instance, the configuration at C25 is a critical aspect, and synthetic routes often address the need to achieve the desired stereochemistry at this position, especially when starting from sapogenins with a different configuration at C25 (e.g., 25R sapogenins to synthesize 25S solanidanes). researchgate.netresearchgate.netresearchgate.net Epimerization strategies, such as those involving lactam intermediates, have been developed to control the stereochemistry at C25. researchgate.netresearchgate.netresearchgate.net

The stereochemical outcome of reduction reactions, particularly the reduction of imine moieties to form the pyrrolidine (B122466) ring, is also crucial for establishing the correct configuration at C22 and C20. researchgate.netmdpi.com The choice of reducing agent and reaction conditions plays a significant role in the stereoselectivity of these transformations. researchgate.netnih.gov

Syntheses aiming for specific this compound stereoisomers or analogues require precise stereochemical control throughout the reaction sequence. researchgate.netresearchgate.netacs.org

Development of Novel Synthetic Catalysis and Reagents for this compound Analogues

The development of novel synthetic catalysis and reagents is an ongoing area of research in organic synthesis, including the synthesis of complex natural products like this compound. acs.orgelveflow.com New catalysts and reagents can offer improved efficiency, selectivity (including stereoselectivity), and sustainability in chemical transformations. acs.orgelveflow.com

While the provided search results highlight the use of established reagents and catalytic systems like RuO₄/NaIO₄ for oxidation and aluminum amides for amination in this compound synthesis from sapogenins mdpi.comresearchgate.netnih.govnih.gov, research in related areas of steroidal alkaloid synthesis and general complex molecule synthesis suggests potential avenues for the development of novel methods applicable to this compound. acs.orgnih.govnih.govgoogle.com

Advances in asymmetric catalysis could potentially lead to more efficient stereoselective routes to this compound and its epimers, reducing the need for epimerization steps or chromatographic separation of stereoisomers. ethz.chchemrxiv.org The exploration of new metal catalysts or organocatalysts designed for specific bond formations or functional group transformations within the steroid or indolizidine framework could significantly impact the synthesis. acs.orgnih.gov

Furthermore, the development of novel reagents for challenging transformations, such as the efficient and stereocontrolled introduction of nitrogen into the steroid side chain and subsequent cyclization, remains an area of interest. researchgate.netmdpi.comresearchgate.net Research into cascade reactions and multicomponent reactions could also lead to more convergent and efficient syntheses of the complex solanidane skeleton. researchgate.netresearchgate.netnih.gov

The field of synthetic methodology is continuously evolving, and future developments in catalysis and reagent design hold promise for enabling even more elegant and efficient syntheses of this compound and its diverse range of analogues for further scientific investigation. acs.orgelveflow.comnih.gov

Structure Activity Relationship Sar Studies at the Molecular and Cellular Level

Conformational Analysis and its Correlation with Molecular Interaction Modalities

Conformational analysis is fundamental to understanding how a molecule interacts with biological targets. The three-dimensional arrangement of atoms and the flexibility of a molecule dictate its ability to bind to receptors, enzymes, or other biomolecules. labsolu.ca The conformational landscape of a compound, defined by the energy associated with different spatial arrangements, influences its biological activity. labsolu.ca

For a complex steroidal alkaloid like Demissidin, the conformation of both the rigid steroid core and the flexible indolizidine moiety, as well as the linkage between them, can significantly impact its interaction modalities. Changes in torsion angles around rotatable bonds can lead to different conformers, some of which may be more favorably oriented for binding to a specific biological target. labsolu.ca Molecular interaction modalities, such as hydrogen bonding, van der Waals forces, electrostatic interactions, and hydrophobic effects, are highly dependent on the precise spatial arrangement of functional groups within the molecule's preferred or induced conformation upon binding. plantaedb.com, lipidmaps.org, nih.gov, nih.gov

While specific detailed conformational analyses of this compound and their direct correlation with its molecular interaction modalities with defined biological targets are not prominent in the searched literature, studies on related molecules highlight the importance of this aspect in SAR. For instance, conformational dynamics have been shown to be relevant in the interaction of molecules with proteins, influencing binding affinity and biological outcomes. nih.gov, wikidata.org Applying these principles, the conformational flexibility and preferred conformations of this compound would play a critical role in determining how it presents its functional groups for interaction with a biological partner, thereby influencing its activity.

Impact of Targeted Structural Modifications on Biological Interactivity

Targeted structural modifications are a standard approach in SAR studies to probe the relationship between chemical structure and biological activity. By systematically altering specific parts of a molecule, researchers can identify which functional groups or structural features are essential for its biological interactivity. This can involve modifications such as the addition or removal of functional groups, changes in stereochemistry, or alterations to the ring system.

Research on steroidal alkaloids, including the synthesis of this compound analogues, provides insights into how structural changes can affect biological activity. For example, studies have reported the synthesis of this compound stereoisomers and analogues from precursors like tigogenin (B51453). nih.gov, kemdikbud.go.id Investigations into modified solanidine (B192412) skeletons have demonstrated that structural alterations can lead to compounds with activity against biological targets, such as the ABCB1 transporter. nih.gov

While detailed SAR data specifically on a wide range of targeted modifications of this compound and their impact on various biological targets are not extensively detailed in the provided search results, the synthesis of analogues nih.gov, kemdikbud.go.id suggests ongoing efforts to explore the SAR of this structural class. Such studies would typically involve synthesizing derivatives with modifications at different positions of the steroid or indolizidine core and evaluating their biological activity in relevant assays. Comparing the activities of these modified compounds to that of the parent this compound molecule allows for the identification of key structural determinants of activity.

Theoretical and Computational Approaches to this compound Bioactivity Prediction

Theoretical and computational approaches play an increasingly important role in modern SAR studies and bioactivity prediction. These methods can complement experimental studies by providing insights into molecular properties, interactions, and potential biological activities in silico. foodb.ca Relevant computational techniques include molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and machine learning approaches. , metabolomicsworkbench.org,,, lipidmaps.org,, nih.gov, nih.gov

Molecular docking can be used to predict the binding mode and affinity of a molecule, such as this compound, to a known biological target based on their 3D structures. lipidmaps.org, nih.gov, nih.gov This can help to understand the nature of the molecular interactions involved and guide the design of targeted modifications. QSAR modeling aims to build predictive models that correlate structural descriptors of a set of compounds with their biological activities. While specific QSAR models for this compound were not found in the search results, this approach could theoretically be applied to a series of this compound analogues to predict the activity of new, unsynthesized compounds. Machine learning techniques are also being increasingly used for bioactivity prediction, leveraging large datasets of chemical structures and biological activities to build predictive models. ,,

Molecular and Cellular Mechanisms of Demissidin S Biological Action

Interactions with Biological Membranes and Cellular Integrity

Biological membranes, composed primarily of lipid bilayers and associated proteins, serve as selective barriers crucial for cell organization and function. nih.govresearchgate.net The integrity and fluidity of these membranes are vital for maintaining cellular homeostasis. nih.gov Steroidal alkaloids, including those structurally related to Demissidin, are known to interact with biological membranes. These interactions can involve the hydrophobic core of the lipid bilayer or electrostatic interactions with phospholipid head groups. researchgate.net Such interactions can compromise membrane integrity and affect cellular processes. nih.govthermofisher.com While specific detailed research findings on this compound's direct interaction with biological membranes were not extensively detailed in the search results, the known properties of steroidal alkaloids suggest a potential for membrane disruption or modulation, which could impact cellular integrity. nih.gov

Induction of Programmed Cell Death in Specific Research Cell Lines

Programmed cell death (PCD), such as apoptosis, is a fundamental biological process involved in development, tissue homeostasis, and defense. frontiersin.orgbio-rad-antibodies.com It is characterized by a cascade of molecular events leading to controlled cell demise. bio-rad-antibodies.commdpi.com The induction of PCD in specific cell lines is a common focus in the study of potential therapeutic agents, particularly in cancer research. frontiersin.orgmdpi.comjcu.cz Some compounds, including certain natural products and alkaloids, have demonstrated the ability to induce apoptosis or other forms of PCD in various cancer cell lines. frontiersin.orgjcu.cz While the search results mentioned the antiproliferative properties of solanidine (B192412) analogs and their apoptosis-inducing character in HeLa cells, specific detailed research findings or data tables directly linking this compound to the induction of programmed cell death in particular research cell lines were not prominently featured. researchgate.net Studies on other compounds have shown that PCD can be triggered through various pathways, including those involving mitochondrial membrane potential changes and caspase activation. bio-rad-antibodies.commdpi.comjcu.cz

Role in Plant Defense Mechanisms Against Herbivory and Pathogens

Plants have evolved intricate defense mechanisms to protect themselves against herbivores and pathogens. libretexts.orgnih.govwikipedia.orgnih.gov These defenses can be mechanical or chemical, involving the production of secondary metabolites. libretexts.orgnih.govwikipedia.org Alkaloids are a significant class of plant secondary metabolites known for their defensive roles, often acting as toxins or repellents to deter herbivores. libretexts.orgwikipedia.org this compound is an alkaloid found in Solanum species, which are known to produce a variety of defensive compounds. nih.govwur.nl These compounds can affect the behavior, growth, or survival of herbivores. wikipedia.org The presence of this compound in plants like Solanum tuberosum and Solanum demissum suggests a potential role in their natural defense strategies against pests such as the Colorado potato beetle. nih.govwur.nl Plant defense mechanisms can be constitutive or induced in response to attack. wikipedia.org The synthesis of defensive compounds like alkaloids can be part of this induced response. libretexts.org

Advanced Analytical Methodologies in Demissidin Research

Chromatographic Techniques for Isolation, Separation, and Purity Assessment

Chromatographic methods play a vital role in separating demissidin from complex biological matrices and synthetic reaction mixtures, as well as in assessing its purity. Various techniques, leveraging different separation principles, are employed for these purposes.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of this compound, particularly in complex samples such as potato extracts. HPLC-mass spectrometry (HPLC-MS), specifically using instruments like the LTQ-Orbitrap, has been developed for the analysis and quantification of glycoalkaloids and their aglycons, including this compound, in potato samples. researchgate.net

Methodologies often involve specific column types, such as a Luna PFP analytical column (150×2.0 mm, 3-μm particle size), and mobile phases like methanol (B129727)/formic acid. researchgate.net Sample preparation is a critical step, often involving methanol extraction and solid-phase extraction (SPE) for purification before HPLC analysis. researchgate.net This approach allows for the quantification of this compound, even when present at very low concentrations, such as below 0.035 mg/kg in potato samples. researchgate.net HPLC is also utilized for the determination of glycoalkaloids in potato products. phytosanitary.org Furthermore, HPLC analysis has been employed in conjunction with GC-MS for the analysis of other compounds like phytosterols (B1254722) and triterpene saponins. researchgate.net

Detailed research findings utilizing HPLC for this compound analysis include studies focusing on the levels of this compound in different potato samples and the effectiveness of extraction and purification protocols. Recoveries of spiked samples using methanol extraction and SPE followed by HPLC-MS analysis have been reported to range from 89% to 95%. researchgate.net

Gas Chromatography (GC) Methodologies

Gas Chromatography (GC), often coupled with Mass Spectrometry (MS), is another valuable technique in the study of this compound. GC-MS has been used to measure the levels of various compounds in plant extracts, including sterols and triterpenoids, and is mentioned in the context of analyzing glycoalkaloids and aglycons like this compound. researchgate.netscispace.com

GC separates compounds based on their volatility and interaction with a stationary phase within a heated column, transported by an inert carrier gas. phenomenex.comorganomation.com The separated components are then detected as they elute. innovatechlabs.com While specific detailed methodologies solely focused on this compound analysis by GC alone are less extensively documented compared to HPLC-MS, the coupling with MS provides essential information for identification and quantification. GC-MS analysis typically involves sample vaporization in an injection port and separation on a GC column before entering the MS detector. innovatechlabs.com

Centrifugal Partition Chromatography (CPC)

Centrifugal Partition Chromatography (CPC), also known as Countercurrent Chromatography (CCC), is a liquid-liquid separation technique that distinguishes itself by not employing a solid stationary phase. plantaanalytica.comwikipedia.orggilson.com Instead, it utilizes a biphasic solvent system, where one liquid phase is held stationary by a strong centrifugal force within a rotor, while the other liquid phase acts as the mobile phase. plantaanalytica.comwikipedia.orgmdpi.com

CPC is particularly advantageous for the isolation and purification of natural products, including alkaloids like this compound, due to its high loading capacity, excellent scalability from laboratory to industrial scale, and the absence of irreversible adsorption of the sample onto a solid support. plantaanalytica.comwikipedia.orggilson.comrotachrom.com The separation is based on the differential partitioning of analytes between the two immiscible liquid phases, determined by their partition coefficients. plantaanalytica.comrotachrom.com

The flexibility in choosing solvent systems allows for fine-tuning the selectivity of the separation for specific compounds. plantaanalytica.comwikipedia.orgrotachrom.com CPC can also operate in different modes, such as pH-zone refining, which is suitable for separating ionic compounds based on their pKa values. plantaanalytica.com This technique is often used as a preparative step to purify crude extracts before further analysis by higher-resolution techniques like HPLC. rotachrom.com

Spectroscopic Approaches for Structural Characterization and Elucidation

Spectroscopic methods are indispensable for determining the chemical structure, configuration, and conformation of this compound. These techniques provide detailed information about the molecular framework and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Configuration and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural characterization of this compound, providing insights into its configuration and conformation. Both 1H NMR and 13C NMR spectroscopy are routinely used in the analysis of this compound and its synthetic analogues. mdpi.comnih.govresearchgate.netresearchgate.netresearchgate.netmolbase.com

NMR spectra are typically recorded using spectrometers operating at various frequencies, such as 400 MHz. mdpi.com Common solvents like CDCl3 are used, with tetramethylsilane (B1202638) (TMS) often serving as an internal standard for chemical shift referencing. mdpi.comresearchgate.net Analysis of the chemical shifts, coupling constants, and signal multiplicities in 1H NMR spectra provides information about the different proton environments in the molecule. mdpi.comresearchgate.net 13C NMR spectroscopy provides information about the carbon skeleton. nih.govresearchgate.net

Research findings have reported specific chemical shift values for characteristic protons in this compound. For instance, chemical shifts around 2.60 ppm (m) and 2.85 ppm (dd, J = 10.8, 3.6 Hz) have been reported for certain protons in this compound. researchgate.net Comparison of NMR data with those of known compounds or synthetic intermediates is crucial for confirming the structure and stereochemistry. researchgate.net PubChem provides access to 13C NMR spectral information for this compound. nih.gov

Mass Spectrometry for Fragmentation Analysis and Molecular Formula Determination

Mass Spectrometry (MS) is a crucial technique for determining the molecular weight and elemental composition of this compound, as well as for providing structural information through fragmentation analysis. LC-MS, particularly using hybrid linear ion trap–high-resolution mass spectrometry (LTQ-Orbitrap) or LC-ESI-QTOF systems, is widely applied for the analysis of this compound. nih.govresearchgate.net

MS provides accurate mass measurements of the intact molecule, allowing for the determination of its molecular formula. nih.govresearchgate.net For this compound (C27H45NO), the calculated monoisotopic mass is 399.350115059 Da. nih.gov Fragmentation of the molecule in the mass spectrometer, often induced by techniques like Collision-Induced Dissociation (CID), generates characteristic fragment ions. nih.gov Analysis of the mass-to-charge ratio (m/z) values and abundances of these fragment ions provides valuable information about the structural subunits and connectivity within the this compound molecule. nih.govnist.gov

Specific MS parameters used in this compound analysis include electrospray ionization (ESI) in positive mode, yielding the protonated molecule ([M+H]+) as a prominent precursor ion. nih.gov Collision energies can be varied to optimize fragmentation patterns. nih.gov Mass spectra obtained through electron ionization (EI) are also available and provide complementary fragmentation data. nist.gov Research has focused on elucidating the mass fragmentation pathways of potato glycoalkaloids and their aglycons, including this compound, using high-resolution MS techniques. thegoodscentscompany.com GC-MS, combining the separation power of GC with the detection and identification capabilities of MS, is also used for analyzing this compound in complex mixtures. researchgate.netscispace.com

Chiroptical Methods (e.g., Circular Dichroism) for Stereochemical Assignment

Chiroptical methods, such as Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD), are powerful techniques for the determination of the stereochemistry of chiral molecules like this compound. CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral sample. chiralabsxl.comspectroscopyeurope.com This difference in absorption provides information about the molecule's three-dimensional structure and its absolute or relative stereochemistry. chiralabsxl.com

For stereochemical assignment using CD, the spectrum of a compound with unknown stereochemistry is typically compared to spectra of compounds with known, analogous structures. chiralabsxl.com While ab initio calculations of electronic CD are possible, they can be limited. chiralabsxl.com Exciton coupling theory can be applied for molecules with multiple interacting chromophores to determine absolute stereochemistry. chiralabsxl.com VCD, the infrared counterpart to electronic CD, offers higher spectral resolution and can provide detailed structural information in solution, as its signals are strongly dependent on the relative spatial arrangement of functional groups. spectroscopyeurope.comru.nl Comparing experimental and calculated VCD spectra is a method for determining the absolute configuration of chiral molecules, even without crystallization. spectroscopyeurope.com This approach can also provide insights into the molecule's conformation in solution. spectroscopyeurope.com

Quantitative and Qualitative Analytical Strategies in Research Matrices

Quantitative and qualitative analytical strategies are essential for the detection, identification, and measurement of this compound in various research matrices, such as plant tissues (e.g., potato peels, shoots, berries) chemicalbook.com or biological samples. These strategies often involve a combination of separation techniques and detection methods.

Chromatographic methods, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are commonly employed for separating this compound from complex matrices. scispace.comuni-heidelberg.demeasurlabs.com Given that glycoalkaloids like this compound's glycoside forms are not volatile due to their polar sugar residues, direct GC analysis is challenging unless derivatization is performed or only the aglycon is analyzed after hydrolysis. uni-heidelberg.de HPLC is often preferred for less volatile or heat-sensitive compounds. measurlabs.com

Mass Spectrometry (MS) is a powerful detection technique frequently coupled with chromatography (e.g., LC-MS, GC-MS) for both qualitative identification and quantitative analysis. scispace.commeasurlabs.com MS provides information about the molecular weight and fragmentation pattern of the analyte, aiding in its unambiguous identification. nih.govmeasurlabs.com LC-MS/MS (tandem mass spectrometry) is particularly useful for the analysis of polar compounds in complex matrices, offering high sensitivity and selectivity. measurlabs.comeurl-pesticides.eueurl-pesticides.eu Quantitative analysis often involves the use of internal standards, such as isotopically labeled analogues, to compensate for matrix effects and ensure accuracy. eurl-pesticides.eueurl-pesticides.eu

Qualitative analysis aims to identify the presence of this compound in a sample, while quantitative analysis determines its concentration. youtube.com Analytical strategies need to be suitable for the intended purpose and matrix. youtube.com For complex qualitative data analysis, particularly in research settings, structured approaches like matrix analysis can be used to organize and compare data, helping to identify patterns and themes. scholasticahq.comcaul.edu.aunih.govbetterevaluation.orgresearchgate.netinsight7.io These matrices can help in systematically arranging and juxtaposing data about different categories or themes. researchgate.net

Research findings related to the analysis of this compound often involve these techniques. For instance, LC-MS analysis has been used in studies involving this compound. scispace.com Methods for the analysis of solanidane (B3343774) alkaloids, which include this compound, have been developed and refined over time. uni-heidelberg.deresearchgate.net Early methods for analyzing potato glycoalkaloids sometimes involved hydrolytic cleavage of the sugar residues to analyze the aglycons by techniques like GC. uni-heidelberg.de More recent methods often focus on analyzing the intact glycoalkaloids using techniques like LC-MS.

While specific detailed data tables solely focused on the chiroptical properties or comprehensive quantitative analyses of this compound across various research matrices were not extensively available in the immediate search results, the methodologies described are the standard approaches applied in the field for compounds of this nature. The application of these techniques allows researchers to determine the complex stereochemistry of this compound and to accurately measure its levels in biological and plant samples.

Synthesis and Characterization of Demissidin Analogues and Derivatives

Systematic Synthesis of Structurally Modified Demissidin Derivatives

Systematic synthesis of structurally modified this compound derivatives involves planned chemical routes to introduce specific changes to the this compound molecule. This can include alterations to the steroid ring system or the attached indolizidine moiety. One approach involves the synthesis of this compound stereoisomers and analogues starting from common steroidal sapogenins like tigogenin (B51453). A key intermediate in such syntheses is often tigogenoic acid researchgate.net.

Various synthetic strategies have been explored to achieve these modifications. For instance, transformations of spiroketal side chains of sapogenins into the indolizidine system found in solanidane (B3343774) alkaloids like this compound and solanidine (B192412) have been elaborated. A key intermediate in one such synthesis was a spiroimine, obtained from tigogenin through oxidation and subsequent amination. Mild reduction of this spiroimine can lead to derivatives like 26-hydroxy-dihydropyrrole, and further reactions such as mesylation can yield compounds like 25-epidemissidinium salt or a 23-sulfone, depending on the reaction conditions researchgate.net.

Historically, multi-step transformations from tigogenin to demissidine (B192416), sometimes involving 8-12 steps, have been reported researchgate.net. More recent efforts have aimed to shorten these routes, with some syntheses achieving the transformation in as few as four steps. A crucial step in some syntheses starting from 25R configured sapogenins involves epimerization at C25 of a lactam intermediate to achieve the S configuration typical of many solanidanes researchgate.net. Different approaches to this epimerization, including classical enolate chemistry and chemoselective umpolung transformations, have been investigated researchgate.net.

The systematic synthesis allows for the creation of libraries of derivatives with variations at different positions of the steroidal scaffold and the indolizidine ring. This is crucial for exploring structure-activity relationships and identifying compounds with desired properties.

Chemical Probes Based on the this compound Scaffold for Mechanistic Investigations

Chemical probes are valuable tools for investigating biological mechanisms and identifying targets of bioactive molecules. Creating chemical probes based on the this compound scaffold involves appending reporter groups or reactive handles to the this compound structure while ideally retaining its interaction profile with biological targets eubopen.org. These modifications should not significantly disrupt the binding or activity of the parent compound.

The this compound scaffold, as a steroidal alkaloid, presents specific sites for modification to introduce features necessary for a chemical probe, such as a tag for detection (e.g., fluorescent dye) or a group for covalent labeling (e.g., photoreactive group) nih.govresearchgate.net. By using this compound-based probes, researchers can investigate its interactions with proteins, enzymes, or other biomolecules within complex biological systems. This can help elucidate the molecular mechanisms underlying any observed biological effects of this compound or its derivatives nih.govnih.gov.

The design of such probes requires careful consideration of the site of attachment for the reporter group to minimize interference with target binding. Studies involving chemical probes often involve synthesizing a series of labeled derivatives and evaluating their binding affinity and activity compared to the parent compound. nih.gov.

Chemo-Enzymatic and Biocatalytic Approaches to this compound Derivative Synthesis

Chemo-enzymatic and biocatalytic approaches offer alternative and often more sustainable routes for synthesizing complex molecules like this compound derivatives beilstein-journals.orgacib.at. These methods leverage the high specificity and efficiency of enzymes or whole microorganisms to catalyze specific chemical transformations that may be challenging to achieve through traditional chemical synthesis orientjchem.orgrsc.org.

Biocatalysis can be particularly useful for introducing functional groups at specific positions on the steroid scaffold with high regio- and stereoselectivity orientjchem.orgrsc.org. Microorganisms and plant cell cultures have been widely applied in the biotransformation of steroidal drugs to obtain highly selective products orientjchem.org. This is particularly advantageous for reactions like hydroxylation, which can be difficult to control chemically at unactivated carbon centers orientjchem.org.

Recent developments in biocatalysis and biosynthesis have led to the increased use of enzymes for diverse modifications of steroids, including hydroxylation, reduction, and dehydrogenation rsc.org. For example, specific enzymes like Rieske oxygenase-like 3-ketosteroid 9α-hydroxylase (KSH) have been employed in the chemoenzymatic synthesis of 9,10-secosteroids from tetracyclic steroids through 9α-hydroxylation and fragmentation nih.gov.

While specific detailed examples of chemo-enzymatic or biocatalytic synthesis applied directly to the this compound scaffold are less prevalent in the provided snippets compared to general steroid modifications, the principles and techniques described for other steroidal compounds are applicable. The biosynthesis of steroidal glycoalkaloids in Solanum plants, which are structurally related to this compound, involves enzymatic steps mpg.deresearchgate.netnih.govnih.gov. Understanding these natural biosynthetic pathways can inspire biocatalytic routes for synthesizing this compound derivatives. For instance, enzymes involved in the incorporation of nitrogen into steroidal backbones or glycosylation patterns are relevant mpg.denih.gov.

Chemo-enzymatic approaches combine chemical steps with enzymatic reactions to achieve the desired structural modifications. This can involve using enzymes for specific transformations in a multi-step synthetic route beilstein-journals.orgrsc.org. The integration of continuous flow technology with biocatalysis and photochemistry is also being explored to enable more efficient synthesis of structurally diverse steroids uva.nl.

The use of whole-cell biocatalysis, where the entire microorganism is used as the catalyst, can simplify the synthetic process by bypassing the need for enzyme isolation and purification orientjchem.orgfrontiersin.org. This approach has been successfully applied to the biotransformation of various steroids orientjchem.org.

Future Directions and Emerging Research Perspectives in Demissidin Studies

Advancements in Sustainable Synthetic Routes and Scalability for Research

Future research on Demissidin is likely to explore and develop more sustainable and scalable synthetic methods. Traditional synthesis can involve harsh chemicals and generate significant waste. Advancements in green chemistry, including the use of eco-friendly solvents and catalysts, are becoming increasingly important in the synthesis of complex natural products orientjchem.org. Flow chemistry, which allows for continuous reactions with improved control and efficiency, offers potential for scaling up production in a more sustainable manner numberanalytics.com. The application of artificial intelligence and machine learning is also being explored to optimize synthesis pathways and improve scalability and reproducibility ijsat.orgtaylorfrancis.com. While specific sustainable synthetic routes for this compound were not identified, these general advancements in synthetic methodologies are expected to be applied to the production of complex alkaloids like this compound for research purposes. This could involve developing biocatalytic approaches or utilizing engineered microorganisms or plants to produce this compound or its precursors, reducing reliance on purely chemical synthesis.

Elucidating Undiscovered Biological Roles and Complex Interaction Networks

Understanding the full spectrum of biological activities and the intricate networks this compound interacts with is a key area for future research. While some biological roles of this compound may be known, many could remain undiscovered. Future studies are expected to employ high-throughput screening methods and phenotypic assays to identify novel bioactivities. Furthermore, research will likely delve into the complex interaction networks involving this compound within biological systems. This includes investigating its interactions with proteins, nucleic acids, and other metabolites mdpi.comnih.gov. Techniques such as pull-down assays coupled with mass spectrometry, or advanced live-cell imaging, could help map these interactions. Understanding how this compound modulates cellular pathways and influences biological processes at a systems level will be crucial. Studying biological networks, including protein-protein interaction networks, can reveal the functional landscape and how compounds like this compound might perturb these systems embopress.orgarxiv.org.

Application of Advanced Computational Chemistry and in silico Modeling

Computational chemistry and in silico modeling are poised to play an increasingly significant role in this compound research. These methods can provide valuable insights into the compound's properties, behavior, and potential interactions without the need for extensive experimental work initially bioascent.comjapsonline.com. Future directions include more sophisticated molecular dynamics simulations to understand this compound's conformation and stability in different environments, as well as its binding interactions with target molecules at an atomic level nih.gov. Quantum mechanics calculations can offer deeper insights into its electronic structure and reactivity. Quantitative Structure-Activity Relationship (QSAR) modeling, potentially enhanced by machine learning algorithms, can help predict the biological activities of this compound and its analogs based on their chemical structures, guiding the design of new experiments or the search for related compounds japsonline.comnih.govnih.gov. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction tools will also be increasingly utilized to evaluate the pharmacokinetic and toxicological profiles of this compound and potential derivatives early in the research process nih.govnih.gov.

Integrative Omics Approaches in Plant-Derived Alkaloid Research

The application of integrative omics approaches is a significant future direction for understanding this compound, particularly in the context of its plant origin. Multi-omics strategies, combining genomics, transcriptomics, proteomics, and metabolomics data, can provide a holistic view of the biological systems involved in this compound biosynthesis and its effects mdpi.comnih.govresearchgate.net. For instance, transcriptomics can reveal the genes involved in the biosynthetic pathway, while proteomics can identify the enzymes catalyzing these steps. Metabolomics can help profile the various intermediate and related compounds produced by the plant. Integrating these data sets can help elucidate the complete biosynthetic pathway of this compound, its regulation, and how environmental factors might influence its production mdpi.comnih.gov. Single-cell omics technologies offer the potential to understand the production and localization of this compound at the resolution of individual plant cells univ-tours.frmpg.de. This integrated approach, often coupled with bioinformatics and artificial intelligence, is crucial for a comprehensive understanding of plant-derived alkaloids mdpi.comresearchgate.net.

Q & A

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer : Refer to SDS guidelines (e.g., ALADDIN Scientific) for PPE requirements (gloves, goggles). Store this compound in inert atmospheres to prevent degradation. Conduct toxicity screenings (Ames test, acute toxicity in rodents) before large-scale use, as current data gaps exist .

Integration with Broader Research

Q. How can this compound studies address gaps in related fields, such as structure-activity relationships (SAR) of similar alkaloids?

  • Methodological Answer : Perform comparative SAR analyses using this compound analogs (e.g., methylated derivatives). Use cheminformatics tools (e.g., Schrodinger’s QikProp) to correlate structural motifs (e.g., hydroxyl groups) with bioactivity. Publish datasets in open repositories (e.g., PubChem) for community validation .

Q. What interdisciplinary approaches enhance this compound’s applicability in drug discovery pipelines?

  • Methodological Answer : Collaborate with computational chemists for virtual screening and pharmacophore modeling. Partner with clinical researchers to explore this compound’s synergy with existing therapies (e.g., combination index assays). Leverage biobanks for high-throughput screening against rare disease models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.